5-Bromo-3-chloropyridine-2-carboxylic acid
Overview
Description
“5-Bromo-3-chloropyridine-2-carboxylic acid” is a chemical compound with the molecular formula C6H3BrClNO2 . It has a molecular weight of 236.45 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with bromine and chlorine atoms, and a carboxylic acid group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, related compounds such as “5-Bromo-2-chloropyridine” have been used in the preparation of other compounds via palladium-catalyzed amination and halogen-exchange reactions .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of 322.3±42.0 °C and a predicted density of 1.917±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Catalytic Amination
5-Bromo-2-chloropyridine, a close derivative of 5-Bromo-3-chloropyridine-2-carboxylic acid, has been studied in catalytic amination reactions. These reactions, utilizing a palladium-Xantphos complex, result in high yields and chemoselectivity, producing compounds like 5-amino-2-chloropyridine (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds using derivatives of this compound. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticides, has been documented (Yang Yun-shang, 2011); (Niu Wen-bo, 2011).
Crystallography Studies
In the realm of crystallography, studies involving derivatives of this compound have been performed. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was identified through various spectroscopic methods and confirmed by single crystal X-ray diffraction studies (G. Anuradha et al., 2014).
Electrocatalytic Synthesis
The electrocatalytic synthesis of compounds like 6-aminonicotinic acid using derivatives of this compound has been explored. This synthesis involves the electrochemical reduction of related halides in the presence of CO2, showcasing potential in mild condition reactions (A. Gennaro et al., 2004).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-3-chloropicolinic acid are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.34-2.08 , which can influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 5-Bromo-3-chloropicolinic acid’s action are currently unknown
Action Environment
The action, efficacy, and stability of 5-Bromo-3-chloropicolinic acid can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . It is recommended to be stored in a sealed container in a dry environment at 2-8°C . Furthermore, the compound’s solubility can affect its bioavailability and action. It is predicted to be soluble, with a solubility of 0.283-0.459 mg/ml .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-chloropyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as BACE-1 and BACE-2, which are involved in the cleavage of amyloid precursor proteins . These interactions are crucial for studying the inhibition mechanisms of these enzymes, which are linked to neurodegenerative diseases like Alzheimer’s disease. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it has been observed to alter metabolic pathways, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of various metabolites. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Properties
IUPAC Name |
5-bromo-3-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHRXSNSIGEBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672923 | |
Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189513-51-6 | |
Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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